molecular formula C10H8O2 B051234 4-Methylbenzofuran-5-carbaldehyde CAS No. 119795-37-8

4-Methylbenzofuran-5-carbaldehyde

Cat. No.: B051234
CAS No.: 119795-37-8
M. Wt: 160.17 g/mol
InChI Key: FVCWQVLSIRLJOX-UHFFFAOYSA-N
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Description

5-Benzofurancarboxaldehyde, 4-methyl- is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzofurancarboxaldehyde, 4-methyl- typically involves the formation of the benzofuran ring followed by the introduction of the carboxaldehyde and methyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. For example, the reaction of 2-hydroxybenzaldehyde with acetic anhydride can yield benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Benzofurancarboxaldehyde, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Benzofurancarboxaldehyde, 4-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzofurancarboxaldehyde
  • 3-Benzofurancarboxaldehyde
  • 4-Benzofurancarboxaldehyde

Uniqueness

5-Benzofurancarboxaldehyde, 4-methyl- is unique due to the specific positioning of the methyl and carboxaldehyde groups on the benzofuran ring. This unique structure can result in distinct chemical and biological properties compared to other benzofuran derivatives .

Properties

CAS No.

119795-37-8

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

4-methyl-1-benzofuran-5-carbaldehyde

InChI

InChI=1S/C10H8O2/c1-7-8(6-11)2-3-10-9(7)4-5-12-10/h2-6H,1H3

InChI Key

FVCWQVLSIRLJOX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Canonical SMILES

CC1=C(C=CC2=C1C=CO2)C=O

Origin of Product

United States

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